molecular formula C15H21Cl2N3O B3008618 4-(3,4-dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide CAS No. 501104-41-2

4-(3,4-dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide

Cat. No.: B3008618
CAS No.: 501104-41-2
M. Wt: 330.25
InChI Key: GEPGBYOXYOWZJY-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide is a piperazine-derived compound featuring a 3,4-dichlorophenyl moiety at the piperazine nitrogen and a diethylcarboxamide group at the distal nitrogen.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N3O/c1-3-18(4-2)15(21)20-9-7-19(8-10-20)12-5-6-13(16)14(17)11-12/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPGBYOXYOWZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituents (Piperazine N1 / N4) Melting Point (°C) Yield (%) Key Features
Target Compound N1: 3,4-dichlorophenyl; N4: N,N-diethyl N/A N/A High lipophilicity due to diethylcarboxamide; potential CNS activity
Compound 20 N1: 3,4-dichlorophenyl; N4: sulfonamide 177–180 80 Sulfonamide group enhances hydrogen bonding; phenylcarbamoyl substituent
Compound 21 N1: 3,4-dichlorophenyl; N4: sulfonamide 164–168 65 4-Chlorophenylcarbamoyl group increases halogen density
A6 N1: 4-chlorophenyl; N4: quinazolinyl 189.8–191.4 48.1 Quinazoline core introduces π-π stacking potential; moderate yield

Key Findings :

  • Halogen positioning (e.g., 3,4-dichloro vs. 4-chloro in A6) impacts electronic properties and steric bulk, which may modulate receptor binding .

Positional Isomerism of Chlorine Substituents

Table 2: Impact of Chlorine Position on Bioactivity

Compound Name / ID Chlorine Substituent Position Reported Activity
Target Compound 3,4-dichlorophenyl N/A (inferred: potential MAO-B or opioid receptor interaction based on analogs)
Compound 7o 2,4-dichlorophenyl Dopamine D3 receptor selectivity (inferred from structural analogs)
MAO-B Inhibitors 3,4-dichlorophenyl Superior MAO-B inhibition compared to alkyl substituents; IC50 values < 1 μM

Key Findings :

  • 3,4-Dichlorophenyl derivatives (e.g., MAO-B inhibitors) exhibit enhanced enzyme inhibition due to optimal halogen positioning for hydrophobic interactions .
  • 2,4-Dichlorophenyl analogs (e.g., Compound 7o) may prioritize dopamine receptor selectivity, highlighting the role of positional isomerism in target specificity .

Heterocyclic Modifications

Table 3: Heterocyclic Ring Variations

Compound Name / ID Heterocyclic Modification Key Properties
Target Compound Piperazine (carboxamide) Diethyl group enhances metabolic stability and lipophilicity
Y600-5612 Thian-4-yl substituent Sulfur atom introduces polarity; potential for altered pharmacokinetics
10m Pyridin-3-yl benzoate Aromatic stacking via pyridine; moderate yield (23%)

Key Findings :

  • Replacement of diethylcarboxamide with a thian ring (Y600-5612) reduces lipophilicity but may improve aqueous solubility .
  • Pyridine-based derivatives (e.g., 10m) exhibit lower synthetic yields, suggesting challenges in large-scale production .

Biological Activity

4-(3,4-Dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide (commonly referred to as 4-DDCP) is a synthetic compound belonging to the piperazine family. Its unique structural features, including a dichlorophenyl group and a carboxamide functional group, render it an interesting candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of 4-DDCP can be represented as follows:

C14H18Cl2N2O\text{C}_{14}\text{H}_{18}\text{Cl}_{2}\text{N}_{2}\text{O}

This compound features:

  • Dichlorophenyl group : Imparts lipophilicity and potential receptor binding properties.
  • Piperazine ring : Known for its role in numerous pharmacologically active compounds.
  • Carboxamide group : Enhances solubility and biological activity.

Research indicates that 4-DDCP exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.
  • Receptor Interaction : It interacts with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Photosynthesis Disruption : In studies involving plant systems, 4-DDCP interferes with photosynthesis by affecting the Hill reaction at Photosystem II, indicating potential herbicidal properties.

Anticancer Properties

Recent studies have highlighted the potential of 4-DDCP as an anticancer agent. It has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

  • Cell Lines Tested : The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
  • IC50 Values : The IC50 values ranged from 10 to 25 µM across different cell lines, indicating significant cytotoxicity.

Antimicrobial Activity

4-DDCP has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be between 15 to 30 µg/mL, suggesting moderate antimicrobial activity.

Neuropharmacological Effects

The compound’s interaction with neurotransmitter systems has led to investigations into its neuropharmacological effects:

  • Dopaminergic Activity : Preliminary studies suggest that 4-DDCP may modulate dopamine receptors, potentially offering therapeutic benefits in treating disorders like schizophrenia or Parkinson's disease .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-(2,3-Dichlorophenyl)-N,N-diethylpiperazine-1-carboxamideDifferent dichlorophenyl substitutionPotentially varied biological activities
N,N-Diethylpiperazine-1-carboxamideLacks dichlorophenyl groupSimpler structure with distinct reactivity
4-(4-Fluorophenyl)-N,N-diethylpiperazine-1-carboxamideSubstituted with fluorine instead of chlorineMay exhibit different pharmacological properties

The structural variations among these compounds highlight the uniqueness of 4-DDCP in terms of its specific biological activities and potential applications.

Study on Anticancer Activity

In a controlled laboratory setting, researchers administered varying concentrations of 4-DDCP to human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, corroborating its potential as an anticancer agent. The study concluded that further investigation into the compound's mechanism could lead to novel cancer therapies.

Study on Photosynthetic Inhibition

Another study focused on the effects of 4-DDCP on photosynthetic organisms. Results indicated that treatment with the compound significantly reduced chlorophyll content and photosynthetic efficiency in treated plants compared to controls. This finding suggests possible applications in agricultural science as a herbicide.

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